N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 896004-65-2
VCID: VC7387281
InChI: InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
SMILES: CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C
Molecular Formula: C20H19ClN6
Molecular Weight: 378.86

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 896004-65-2

Cat. No.: VC7387281

Molecular Formula: C20H19ClN6

Molecular Weight: 378.86

* For research use only. Not for human or veterinary use.

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - 896004-65-2

Specification

CAS No. 896004-65-2
Molecular Formula C20H19ClN6
Molecular Weight 378.86
IUPAC Name 4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
Standard InChI Key FAWNHPDKKWVOPV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C

Introduction

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are noted for their diverse biological and pharmacological properties, including potential applications as kinase inhibitors and anti-cancer agents. The structure incorporates a fused pyrazole-pyrimidine core with two distinct aromatic substitutions, making it a candidate for targeted drug design.

Structural Characteristics

PropertyDetails
Molecular FormulaC18H17ClN6
Molecular Weight352.83 g/mol
Core StructurePyrazolo[3,4-d]pyrimidine
Substituents- N4: 4-chlorophenyl group
- N6: 2,4-dimethylphenyl group
Functional GroupsDiamine functionality at positions 4 and 6

The compound's structure is defined by its rigid aromatic system and electron-withdrawing chlorine atom on the phenyl ring, which could influence its binding affinity in biological systems.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves cyclization reactions using appropriate precursors such as aminopyrazoles and substituted nitriles. Specific methods for synthesizing this compound may include:

  • Starting Materials:

    • 1-methyl-3-amino-5-cyanopyrazole

    • Substituted anilines (e.g., 4-chloroaniline and 2,4-dimethylaniline)

  • Reaction Conditions:

    • Cyclization in the presence of acidic or basic catalysts.

    • Solvents such as dimethylformamide (DMF) or ethanol.

    • Elevated temperatures to facilitate condensation.

  • Key Steps:

    • Formation of the pyrazolo[3,4-d]pyrimidine core.

    • Sequential substitution at N4 and N6 positions using arylamines.

Analytical Data

Characterization of this compound typically employs advanced spectroscopic and crystallographic techniques:

TechniqueKey Observations
1H-NMR SpectroscopySignals corresponding to aromatic protons (7–8 ppm), methyl groups (2–3 ppm).
13C-NMR SpectroscopyChemical shifts for aromatic carbons and methyl groups.
Mass SpectrometryMolecular ion peak at m/z = 353 (M+).
X-ray CrystallographyConfirms the planar geometry of the fused ring system and substituent positions.

Biological Significance

Pyrazolo[3,4-d]pyrimidines are known for their pharmacological activities due to their ability to interact with enzymes such as kinases. The specific substitutions in this compound may enhance its activity as:

  • Kinase Inhibitor:

    • Potential inhibition of receptor tyrosine kinases (RTKs), including VEGFR-2.

    • Application in anti-angiogenic therapies for cancer treatment.

  • Anti-inflammatory Agent:

    • The chlorine-substituted phenyl ring could enhance selectivity for inflammatory mediators.

  • Antitumor Activity:

    • Aromatic substitutions may improve binding to DNA or proteins involved in tumor progression.

Comparative Analysis with Related Compounds

Compound NameCore StructureBiological Activity
N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diaminePyrimidineModerate VEGFR-2 inhibition .
N4-phenylsubstituted pyrrolo[2,3-d]pyrimidinesPyrrolo[2,3-d]pyrimidinePotent VEGFR-2 and PDGFRβ inhibitors .

The extended aromatic system in N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may provide enhanced activity compared to simpler analogs.

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